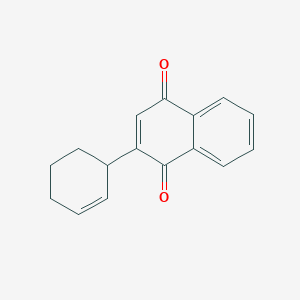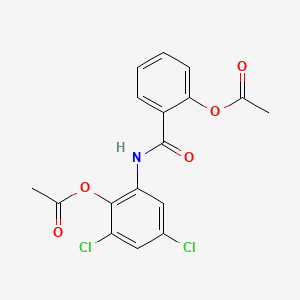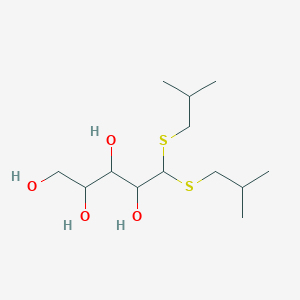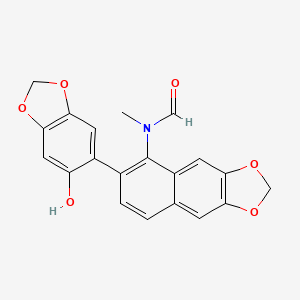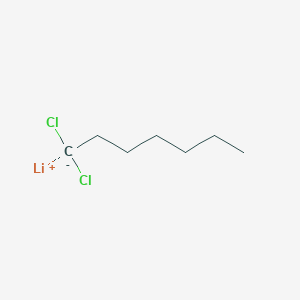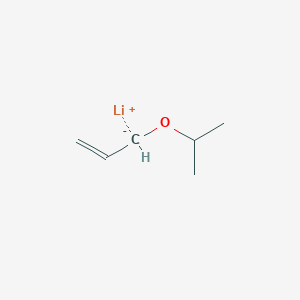
lithium;2-prop-2-enoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a boiling point of 146°C at 760 mmHg and a density of 1.11 g/cm³ . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;2-prop-2-enoxypropane can be synthesized through the reaction of allyl bromide with isopropanol in the presence of a base such as sodium isopropoxide . The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-prop-2-enoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium;2-prop-2-enoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of lithium;2-prop-2-enoxypropane involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the allyl and isopropoxy groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Lithium;2-prop-2-enoxypropane is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Allyl propyl ether: Similar in structure but lacks the isopropoxy group.
Isopropyl allyl ether: Similar but with different substitution patterns.
3-isopropoxyprop-1-ene: Another name for this compound
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
72520-12-8 |
|---|---|
Molecular Formula |
C6H11LiO |
Molecular Weight |
106.1 g/mol |
IUPAC Name |
lithium;2-prop-2-enoxypropane |
InChI |
InChI=1S/C6H11O.Li/c1-4-5-7-6(2)3;/h4-6H,1H2,2-3H3;/q-1;+1 |
InChI Key |
RVLHQKBRWHQLKH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)O[CH-]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


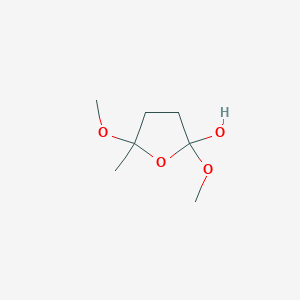
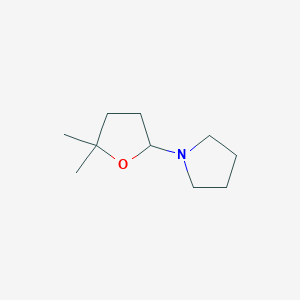
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
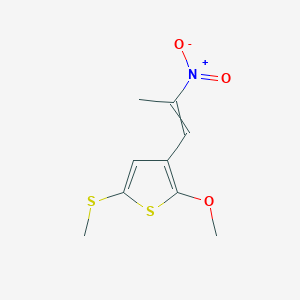
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
